Dodecylammonium acetate
Overview
Description
Dodecylammonium acetate is a cationic surfactant widely used in various scientific and industrial applications. It is known for its ability to interact with both hydrophilic and hydrophobic substances, making it a versatile compound in fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylammonium acetate can be synthesized through the reaction of dodecylamine with acetic acid. The reaction typically involves mixing dodecylamine with acetic acid in a solvent such as ethanol, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where dodecylamine and acetic acid are combined under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified using techniques such as distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dodecylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various dodecylammonium derivatives, while oxidation reactions could produce dodecylamine oxides .
Scientific Research Applications
Dodecylammonium acetate has a wide range of applications in scientific research:
Biology: It is employed in the study of cell membranes and as a solubilizing agent for hydrophobic compounds.
Medicine: Research has explored its potential as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of detergents, emulsifiers, and flotation agents in mineral processing.
Mechanism of Action
The mechanism of action of dodecylammonium acetate primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic substances. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs . The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another cationic surfactant with similar applications but different chemical properties.
Hexadecyltrimethylammonium bromide: A longer-chain analogue with enhanced surfactant properties.
Benzalkonium chloride: A widely used antimicrobial agent with a similar cationic structure.
Uniqueness
Dodecylammonium acetate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring the solubilization of hydrophobic substances in aqueous environments. Its acetate group also provides distinct reactivity compared to other similar compounds .
Properties
IUPAC Name |
dodecylazanium;acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-13H2,1H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRNMIYLJIXXEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH3+].CC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-22-1 (Parent) | |
Record name | Dodecylamine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062104 | |
Record name | 1-Dodecanamine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-56-0 | |
Record name | Dodecylamine, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2016-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecylamine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanamine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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